molecular formula C18H14N2O6 B11514614 dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate

dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate

Cat. No.: B11514614
M. Wt: 354.3 g/mol
InChI Key: ZLGUMVNUDPLVDS-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the isoindoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups onto the aromatic ring.

Scientific Research Applications

Dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A compound with a similar isoindoline core, used in the treatment of multiple myeloma.

    Thalidomide: Another isoindoline derivative with historical significance in medicine.

    Phthalimide: A simpler compound with a related structure, used as a precursor in organic synthesis.

Uniqueness

What sets dimethyl 5-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxylate apart is its specific substitution pattern and functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

dimethyl 5-(4-amino-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H14N2O6/c1-25-17(23)9-6-10(18(24)26-2)8-11(7-9)20-15(21)12-4-3-5-13(19)14(12)16(20)22/h3-8H,19H2,1-2H3

InChI Key

ZLGUMVNUDPLVDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N)C(=O)OC

Origin of Product

United States

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